Glipalamide

説明

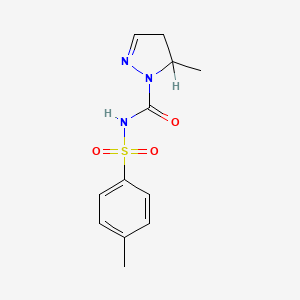

Structure

2D Structure

3D Structure

特性

CAS番号 |

37598-94-0 |

|---|---|

分子式 |

C12H15N3O3S |

分子量 |

281.33 g/mol |

IUPAC名 |

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |

InChIキー |

OUUYOZGHNAGYNC-UHFFFAOYSA-N |

SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

正規SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

同義語 |

glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |

製品の起源 |

United States |

Data Tables

Table 1: Chemical Properties and Identifiers of Glipalamide

| Property | Value | Source(s) |

| Chemical Name | 4,5-dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide | ontosight.ai |

| Molecular Formula | C12H15N3O3S | ncats.ioncats.ionih.gov |

| Molecular Weight | 281.33 g/mol | nih.gov |

| Class | Sulfonylurea | ncats.ioncats.ioontosight.ai |

| UNII | W7J490CUHM | ncats.ioncats.ioontosight.ai |

| ChEMBL ID | ChEMBL2105149 | ontosight.ai |

| CAS Registry Number | 37598-94-0 | nih.govchemspider.com |

| INN | This compound | ontosight.aiwho.int |

| Synonyms | Glipolamid, SPC 703, Glipalamida, Glipalamidum | ncats.ioncats.ionih.govontosight.aichemspider.com |

| Stereochemistry | Racemic (±) | ncats.ioncats.iochemspider.com |

Table 2: Reported Biological Activities of this compound

| Activity/Focus Area | Description | Source(s) |

| Primary Hypoglycemic Action | Stimulates insulin (B600854) release from pancreatic beta cells by interacting with KATP channels, leading to blood glucose reduction. | ncats.ioncats.ionih.govontosight.aijapsonline.comkarger.comwikipedia.orgnih.gov |

| Mechanism of Action | Binds to SUR subunit of KATP channels, causing depolarization, calcium influx, and insulin exocytosis. | ncats.ioncats.ioontosight.aijapsonline.comkarger.comwikipedia.orgnih.gov |

| Extra-Pancreatic Effects | May involve increased affinity of insulin to insulin receptors and stimulation of peripheral glucose metabolism. | ncats.ioncats.ionih.govnih.govscielo.org |

| Preclinical Anticancer Activity | Demonstrated efficacy in preclinical studies against melanoma, lung, stomach, and breast cancers. | mdpi.com |

List of Mentioned Compounds

Interaction with ATP-Sensitive Potassium Channels (KATP Channels) and Sulfonylurea Receptor 1 (SUR1)

The principal action of this compound is initiated in the pancreatic β-cells through its interaction with the ATP-sensitive potassium (KATP) channel complex. This channel is a sophisticated octameric structure composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. youtube.comuni-freiburg.de The SUR1 subunit serves as the specific binding site for sulfonylurea drugs. nih.gov

Molecular Binding Characteristics and Ligand-Receptor Dynamics

As a member of the sulfonylurea class, this compound is understood to bind with high affinity to the SUR1 subunit of the KATP channel. ncats.ionih.gov This binding is a critical initiating event. The interaction is allosterically modulated by intracellular nucleotides, particularly magnesium-complexed ATP and ADP (MgATP and MgADP). nih.gov

Research on related sulfonylureas, such as glibenclamide, provides insight into the likely dynamics of this binding. For instance, MgATP negatively modulates the binding of sulfonylureas to the SUR1 receptor, reducing the affinity of the receptor for the drug. nih.govnih.gov This suggests a competitive or allosteric interaction where the nucleotide status of the β-cell can influence the efficacy of the drug's binding. The binding characteristics can also differ between SUR subtypes (SUR1, SUR2A, SUR2B), though SUR1 in pancreatic β-cells is the primary target for the insulin secretagogue effect. nih.govnih.gov

Table 1: Factors Influencing Sulfonylurea Binding to SUR1

| Modulating Factor | Effect on Binding | Implied Mechanism |

|---|---|---|

| MgATP | Reduces binding affinity | Allosteric inhibition, shifting the receptor to a low-affinity state. nih.gov |

| MgADP | Can also inhibit binding, but with different kinetics than ATP. nih.gov | Complex allosteric modulation, with potential for synergistic action with ATP. nih.gov |

| Kir6.2 Subunit | Co-expression reduces the potency of ATP's inhibitory effect on sulfonylurea binding. nih.gov | The pore-forming unit influences the conformational state and ligand affinity of the regulatory SUR1 subunit. nih.gov |

Downstream Cellular Signaling Cascades in Pancreatic Beta Cells

The binding of this compound to SUR1 triggers a well-defined cascade of events within the pancreatic β-cell, culminating in insulin exocytosis. researchgate.net

KATP Channel Closure: The ligand-receptor interaction induces a conformational change in the KATP channel complex, leading to its closure. youtube.com This action is independent of the cell's metabolic state, effectively mimicking the effect of high ATP levels that would naturally close the channel following glucose metabolism. youtube.comyoutube.com

Membrane Depolarization: The closure of the KATP channels inhibits the outflow of potassium ions (K+), which would normally maintain the cell's negative resting membrane potential. The resulting buildup of positive charge inside the cell leads to depolarization of the plasma membrane. youtube.com

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (Ca2+). This activation opens the channels, allowing an influx of extracellular calcium ions into the β-cell cytoplasm. youtube.comyoutube.com

Insulin Exocytosis: The rapid increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane. This process, known as exocytosis, results in the release of insulin into the bloodstream. youtube.comresearchgate.net

Studies on the related compound glibenclamide have shown that prolonged exposure can also sensitize β-cells to glucose, partly by increasing the activity of mitochondrial-bound hexokinase, a key enzyme in glucose metabolism. nih.gov Furthermore, chronic treatment may recruit a subpopulation of β-cells into a state of sustained basal insulin synthesis. nih.gov

Extrapancreatic Cellular and Molecular Effects of this compound

Beyond its primary pancreatic action, this compound exerts extrapancreatic effects that contribute to its antihyperglycemic activity. ncats.io These actions involve enhancing insulin sensitivity and modulating glucose metabolism in peripheral tissues.

Modulation of Insulin Receptor Affinity and Peripheral Glucose Utilization Mechanisms

A key extrapancreatic mechanism proposed for this compound is its ability to increase the affinity of insulin receptors on target cells. ncats.io Research on other sulfonylureas has demonstrated an increase in insulin binding to monocytes, which are considered a model for insulin target cells, suggesting that the drug may directly or indirectly alter the number or affinity of these receptors. nih.gov This enhanced binding would potentiate insulin's action, leading to more efficient glucose uptake and utilization in tissues like muscle and fat. This effect is significant as it can improve glucose control without a corresponding increase in insulin secretion. ncats.io

Influence on Hepatic and Adipose Tissue Cellular Pathways

This compound's influence extends to the liver and adipose tissue, which are central to glucose and lipid homeostasis. ncats.ionih.gov

Hepatic Effects: In the liver, related sulfonylureas have been shown to inhibit the degradation of insulin. nih.gov By reducing insulin clearance, the drug prolongs the hormone's circulation time and bioavailability, thereby enhancing its glucose-lowering effect. nih.gov The liver is a primary site of glucose production, and enhanced insulin signaling can suppress this process, further contributing to glycemic control. nih.gov

Adipose Tissue Effects: In adipose tissue, sulfonylureas can stimulate glucose transport and metabolic processes like lipogenesis, mimicking some of the effects of insulin. nih.gov Adipose tissue dysfunction is a known contributor to hepatic insulin resistance through the release of free fatty acids and inflammatory cytokines. nih.gov By improving glucose handling in adipocytes, this compound may indirectly ameliorate this adverse signaling.

Exploration of this compound's Role in Modulating Specific Protein Kinases and Gene Expression

While direct research on this compound's specific effects on protein kinases and gene expression is not extensively documented, the mechanisms of related sulfonylureas provide a basis for exploration. The cellular events triggered by this compound, such as calcium influx and altered insulin signaling, inevitably engage various protein kinase cascades.

For example, insulin receptor activation leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activates pathways like the PI3K/AKT and RAS/MAPK pathways. tocris.com These cascades are fundamental in regulating glucose transport, glycogen (B147801) synthesis, and cell growth. tocris.comnih.gov By enhancing insulin receptor affinity, this compound could indirectly amplify the signaling through these kinase pathways.

Furthermore, studies with glibenclamide suggest that sulfonylureas may influence gene expression related to pancreatic cell development, promoting the differentiation of progenitor cells into insulin-producing β-cells. researchgate.net This indicates a potential role in modulating the expression of key transcription factors involved in endocrine cell fate. However, the precise protein kinases and target genes directly modulated by this compound remain an area for further scientific investigation.

Inhibition of p70S6K Activity and Upregulation of KLF4 Expression

Recent research has illuminated a novel aspect of sulfonylurea action, demonstrating a direct link between this class of drugs and the regulation of cell growth and differentiation pathways. While direct studies on this compound are not extensively available, investigations into the closely related compound, Glibenclamide, provide significant insights. These studies have shown that Glibenclamide can target the sulfonylurea receptor 1 (SUR1) to suppress the activity of p70 ribosomal S6 kinase (p70S6K) and consequently upregulate the expression of Krüppel-like factor 4 (KLF4). nih.gov

The p70S6K is a critical kinase involved in cell growth, proliferation, and metabolism. Its inhibition by Glibenclamide suggests a potential mechanism by which sulfonylureas may exert effects beyond glycemic control. nih.gov Furthermore, the upregulation of KLF4, a transcription factor with diverse roles in cell cycle regulation, differentiation, and tumor suppression, points towards a complex cellular response to these compounds. nih.gov The targeting of the SUR1/p70S6K/KLF4 axis by Glibenclamide in non-small cell lung carcinoma cells highlights a potential for these drugs in other therapeutic areas. nih.gov Though this mechanism has been detailed for Glibenclamide, the structural similarity of this compound suggests a plausible, yet unconfirmed, parallel mechanism of action.

Disruption of Specific Receptor-Ligand Interactions (e.g., SUR-1 and Taurine)

The interaction between sulfonylureas and the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells, is the cornerstone of their insulin secretagogue effect. However, the modulation of this interaction by other endogenous molecules adds another layer of complexity. Taurine (B1682933), an amino acid with various physiological roles, has been shown to interact with SUR1. researchgate.net

Studies have demonstrated that taurine can directly inhibit the K-ATP channel by interacting with a benzamido-binding site on SUR1. researchgate.net This interaction is noteworthy as it can enhance the sensitivity of the K-ATP channel to certain sulfonylureas, such as Glibenclamide. researchgate.net Pre-treatment with taurine has been shown to potentiate the effects of Glibenclamide, leading to a greater increase in intracellular calcium concentration and enhanced insulin secretion. researchgate.net While the prompt suggests this compound disrupts this interaction, current research primarily details a synergistic, rather than disruptive, relationship between taurine and Glibenclamide at the SUR-1 receptor. Further investigation is required to elucidate the specific nature of this compound's interaction with the SUR-1 and taurine complex.

Comparative Mechanistic Insights with Structurally Related Sulfonylurea Derivatives

This compound belongs to the second generation of sulfonylureas, a class that also includes prominent members like Glibenclamide and Glimepiride. While they share a common primary mechanism of stimulating insulin release, there are subtle but significant differences in their molecular interactions and clinical profiles.

Comparisons between Glibenclamide and Glimepiride reveal distinctions in their binding affinities to beta-cell membranes and their effects on insulin secretion dynamics. cabidigitallibrary.orgnih.gov For instance, Glimepiride has a lower binding affinity for the beta-cell receptor compared to Glibenclamide, which may contribute to a more modulated insulin release and a potentially lower risk of hypoglycemia. rdd.edu.iqresearchgate.net Furthermore, Glimepiride has been suggested to have more pronounced extrapancreatic effects, possibly facilitating insulin action in peripheral tissues through different pathways than Glibenclamide. nih.gov

While direct comparative studies involving this compound are less common, the established differences between Glibenclamide and Glimepiride underscore the principle that structural variations within the sulfonylurea class can lead to distinct mechanistic and clinical profiles.

| Feature | Glibenclamide | Glimepiride |

| Binding Affinity to Beta-Cell Receptor | Higher | 3- to 4-fold lower than Glibenclamide cabidigitallibrary.org |

| Insulin Release Modulation | Less modulated | More modulated rdd.edu.iq |

| Extrapancreatic Effects | Present | More pronounced, potentially different pathways nih.gov |

| Binding Protein on Beta-Cell Membrane | 140-kDa cabidigitallibrary.org | 65-kDa cabidigitallibrary.org |

| Depolarization Activity | Higher | 3- to 4-fold lower than Glibenclamide cabidigitallibrary.org |

Interactive Data Table: Comparative Mechanistic Properties of Sulfonylureas (Data derived from comparative studies of Glibenclamide and Glimepiride)

Preclinical Biological Investigations of Glipalamide

In Vitro Studies in Cell Lines and Isolated Tissues

Preclinical investigations of Glipalamide have extensively utilized cellular and tissue-based models to dissect its molecular and physiological effects.

Assessment of Glucose-Stimulated Insulin (B600854) Secretion in Pancreatic Islet Cells

This compound, as a member of the sulfonylurea class of antidiabetic drugs, is known to target ATP-sensitive potassium (KATP) channels in pancreatic β-cells elifesciences.orgwikipedia.org. These channels are crucial for coupling glucose levels to insulin release. In the presence of elevated glucose, cellular metabolism increases ATP production, leading to the closure of KATP channels. This closure causes membrane depolarization, opening voltage-gated calcium channels and facilitating calcium influx, which subsequently triggers insulin exocytosis elifesciences.orgwikipedia.orge-enm.orgnih.gove-dmj.org. This compound acts by binding to the sulfonylurea receptor subunit (SUR1) of these channels, indirectly inhibiting their activity elifesciences.org. This action positions this compound as both a primary secretagogue, capable of triggering insulin release even at basal glucose concentrations, and a potent secondary secretagogue, significantly potentiating glucose-stimulated insulin secretion (GSIS) elifesciences.org. Studies have confirmed that sulfonylureas, including this compound, directly stimulate insulin secretion by closing KATP channels elifesciences.orgwikipedia.org.

Cellular Glucose Uptake and Metabolism in Insulin-Sensitive Cell Models

While direct studies detailing this compound's specific impact on glucose uptake and metabolism in common insulin-sensitive cell lines such as 3T3-L1 adipocytes or L6 myoblasts are not extensively detailed in the provided snippets, the general mechanisms of insulin action and glucose metabolism are well-established. Insulin resistance, a hallmark of type 2 diabetes, is characterized by diminished glucose uptake and utilization in insulin-sensitive tissues like muscle, liver, and fat nih.gove-dmj.orgfrontiersin.org. In these states, insulin signaling pathways, which normally promote glucose transporter (GLUT) translocation and subsequent glucose uptake, are impaired nih.gove-dmj.org. Studies involving related sulfonylureas, such as glimepiride (B1671586), have indicated increased sensitivity and responsiveness of insulin-induced glucose uptake in vitro nih.gov. Furthermore, research on liver cell models has shown that both insulin and extracellular glucose levels significantly influence hepatic glucose consumption nih.gov. Impaired glucose uptake and reduced ATP/ADP ratios have been observed in pancreatic islets under conditions affecting KATP channel function, impacting GSIS mdpi.com.

Investigation of this compound's Effects on Cellular Oxidative Stress and Anti-Inflammatory Pathways

This compound has been shown to induce reactive oxygen species (ROS) in certain cellular contexts, particularly in cancer cells nih.govnih.gov. This ROS generation is often linked to increased activity of enzymes like NADPH oxidase and the mitochondrial respiratory chain nih.govnih.gov. Excessive ROS production can lead to cellular damage by oxidizing key biomolecules and disrupting mitochondrial membrane potential, potentially triggering apoptosis nih.govnih.govmdpi.comfrontiersin.org. Oxidative stress and inflammation are closely intertwined in the pathogenesis of many diseases, including diabetes, where ROS can activate inflammatory signaling pathways such as NF-κB, leading to the release of pro-inflammatory mediators like IL-6 and TNF-α nih.govmdpi.comfrontiersin.org. While this compound's direct modulation of general anti-inflammatory pathways in non-cancerous cell models is less detailed in the provided texts, its role in inducing oxidative stress is a notable finding nih.govnih.gov.

Evaluation of Anticancer Activity in Various Cancer Cell Lines

This compound has demonstrated anticancer activity across various cancer cell lines, often mediated through mechanisms involving oxidative stress and specific signaling pathways. Studies have reported that this compound can suppress cancer progression, particularly in cell lines expressing KATP channels nih.gov.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Observed Effect | Associated Mechanism/Pathway | Citation |

| MGC-803 (Gastric Cancer) | Reduced cellular viability, induced apoptosis, increased ROS generation | ROS generation leading to JNK activation, decreased mitochondrial membrane potential, and apoptosis nih.govnih.gov | nih.govnih.gov |

| HCT116 (Colon Cancer) | Inhibitory effects | Not specified | alexispress.us |

| Breast Tumor Cells | Dose-dependent growth reduction | Not specified | alexispress.us |

In human gastric cancer cells (MGC-803), this compound was found to induce a decline in cellular viability and promote apoptosis, accompanied by a significant increase in ROS generation nih.govnih.gov. This ROS production was linked to decreased mitochondrial membrane potential via activation of the proapoptotic c-Jun NH2-terminal kinase (JNK) pathway and inhibition of the antiapoptotic AKT kinase nih.govnih.gov. Pretreatment with antioxidants like N-acetyl-l-cysteine (NAC) mitigated these effects, underscoring the ROS-dependent nature of this compound's antitumor activity nih.gov. Furthermore, this compound has shown potential as a sensitizer (B1316253) for cancer cells to chemotherapeutic agents by inhibiting ABC transporters like MRP1 nih.gov. Other studies have indicated inhibitory effects on HCT116 colon cancer cells and dose-dependent reduction of breast tumor cell growth alexispress.us.

In Vivo Mechanistic Studies in Animal Models

Preclinical research also extends to evaluating this compound's effects in animal models, providing insights into its systemic impact on glucose homeostasis and metabolic parameters.

Analysis of this compound's Influence on Glucose Homeostasis and Metabolic Parameters in Non-Diabetic and Diabetic Animal Models

In vivo studies have investigated this compound's role in managing glucose homeostasis and metabolic disturbances, particularly in models of diabetes. This compound, by acting on pancreatic KATP channels, can potentiate insulin secretion and thus influence blood glucose levels elifesciences.org. In Streptozotocin (STZ)-induced diabetic rats, this compound, when used as a standard in comparison with other extracts, was shown to effectively normalize dyslipidemia and reduce the elevation of fasting blood glucose levels phytopharmajournal.com. These findings suggest that this compound can improve key metabolic parameters in diabetic animal models. While other sulfonylureas like glimepiride have been noted to produce more rapid and pronounced blood glucose-lowering activity than glibenclamide in various animal models, both compounds are recognized for their ability to reduce HbA1c, blood glucose, and fasting insulin levels via extrapancreatic activities nih.gov. The general assessment of glucose homeostasis in animal models typically involves techniques such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT), which evaluate the body's response to glucose loading and insulin administration, respectively nih.govucm.es.

Compound List:

this compound (Glibenclamide)

Metabolic Pathways and Biotransformation of Glipalamide in Preclinical Systems

Identification of Enzyme Systems Involved in Glipalamide Metabolism (e.g., Cytochrome P450 isoforms in microsomes)

While specific studies detailing the comprehensive enzymatic breakdown of this compound are limited, the metabolism of sulfonylureas as a class is generally well-characterized. It is widely understood that the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of most oral hypoglycemic agents, including sulfonylureas.

Characterization of Metabolites and Their Biological Activity in In Vitro Models

Detailed characterization of this compound's metabolites and an assessment of their biological activity are crucial for a complete understanding of its pharmacological profile. The process of metabolism can result in the formation of active metabolites that contribute to the therapeutic effect, inactive metabolites destined for excretion, or potentially toxic byproducts.

Currently, there is a paucity of published research identifying the specific chemical structures of this compound metabolites formed in in vitro models such as liver microsomes or hepatocytes. Consequently, information regarding the biological activity of these potential metabolites, including their affinity for the sulfonylurea receptor (SUR) on pancreatic β-cells or any off-target effects, is not available. Further investigation is required to isolate and characterize these metabolites and to evaluate their pharmacological and toxicological profiles.

Comparative Metabolic Profiling Across Different Preclinical Species

Comparative metabolic profiling in different preclinical species (e.g., rats, mice, dogs) is a fundamental aspect of drug development. These studies help to identify a species whose metabolic profile most closely resembles that of humans, thereby validating its use as an appropriate model for predicting human pharmacokinetics and toxicity.

Specific data from comparative in vivo or in vitro studies detailing the metabolic profile of this compound across various preclinical species have not been published. Such studies would typically involve the administration of this compound to different species and the subsequent analysis of plasma, urine, and feces to identify and quantify the parent drug and its metabolites. The absence of this information in the scientific literature makes it challenging to predict how this compound's metabolism might vary between different animal models and, ultimately, in humans.

Advanced Analytical Methodologies for Glipalamide Characterization and Quantification in Research

Development and Validation of Chromatographic Methods (e.g., HPLC) for Glipalamide in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds in various samples. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the approach of choice, offering robust separation based on its physicochemical properties.

The development of a validated RP-HPLC method for this compound would involve several critical steps:

Column Selection: A C18 or C8 column would be a typical starting point, providing a nonpolar stationary phase for effective separation of a moderately nonpolar compound like this compound.

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) would be optimized to achieve a good peak shape, resolution, and a reasonable retention time. The pH of the buffer would be adjusted to ensure the compound is in a suitable ionic state. ijirt.orgnih.gov

Detection: A UV detector would be employed for quantification. The selection of the detection wavelength would be based on the UV spectrum of this compound, choosing the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. ijirt.orghilarispublisher.com For related compounds like Glibenclamide, detection wavelengths are often in the range of 230-300 nm. nih.gov

Method Validation: Following the International Council for Harmonisation (ICH) guidelines, the developed method would be rigorously validated for several parameters to ensure its reliability. nih.gov This includes specificity, linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness. ijirt.orgnih.gov

Interactive Data Table: Typical HPLC Method Parameters for Sulfonylurea Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 60:40 v/v) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |

| Detection | UV at 230-300 nm | Measures the absorbance of the analyte |

| Injection Vol. | 10-20 µL | Volume of sample introduced into the system |

| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducibility of retention times |

Application of Mass Spectrometry-Based Techniques for this compound and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and identification of drug metabolites. This technique offers high sensitivity and specificity, allowing for the detection of compounds at very low concentrations.

For this compound, LC-MS/MS (tandem mass spectrometry) would be employed to:

Confirm Molecular Weight: Determine the exact mass of the parent this compound molecule.

Identify Metabolites: In preclinical studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) experiments would be analyzed. Metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions like hydroxylation, oxidation, or conjugation.

Structural Elucidation: The fragmentation pattern of the parent drug is studied in MS/MS mode. Metabolites often retain a core part of the parent structure, leading to common fragment ions that help in their identification. High-resolution mass spectrometry (HRMS) would provide highly accurate mass data, enabling the determination of elemental compositions for both the parent drug and its metabolites.

Spectroscopic Characterization (e.g., UV-Vis) in Controlled Research Environments

UV-Visible (UV-Vis) spectrophotometry is a fundamental, simple, and cost-effective technique used for the quantitative analysis of a compound in solution. In a controlled research environment, it is valuable for initial characterization and for assays where high sample throughput is needed.

The spectroscopic characterization of this compound would involve:

Determination of λmax: A solution of pure this compound in a suitable solvent (e.g., methanol, ethanol, or a basic solution) would be scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance. hilarispublisher.com This λmax is characteristic of the compound under specific solvent conditions and is crucial for quantitative analysis.

Quantitative Analysis: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of this compound in unknown samples.

Validation: The UV-Vis method would be validated for linearity, accuracy, and precision to ensure the reliability of the results. hilarispublisher.com

Interactive Data Table: Validation Parameters for a Spectrophotometric Method

| Validation Parameter | Acceptance Criteria | Description |

| Linearity (r²) | > 0.999 | Assesses the proportional relationship between concentration and absorbance. |

| Accuracy (% Recovery) | Typically 98-102% | Measures the closeness of the test results to the true value. |

| Precision (% RSD) | ≤ 2% | Evaluates the closeness of agreement among a series of measurements. |

| LOD | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte that can be detected. |

| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Bioanalytical Approaches for Quantifying this compound in Preclinical Biological Matrices

Bioanalytical methods are essential for determining the concentration of a drug and its metabolites in biological fluids such as plasma, serum, or urine during preclinical pharmacokinetic and toxicokinetic studies. These methods need to be highly selective and sensitive to measure the low concentrations typically found in these matrices.

For quantifying this compound in preclinical samples, an LC-MS/MS method would be the gold standard. The development and validation of such a method would include:

Sample Preparation: This is a critical step to remove proteins and other interfering endogenous components from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method would be developed to separate this compound from any remaining matrix components and potential metabolites.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment), providing exceptional selectivity and sensitivity.

Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound would be used as an internal standard to correct for variability during sample preparation and analysis.

Validation: The bioanalytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage).

Emerging Research Avenues and Future Directions for Glipalamide

Repurposing Potential of Glipalamide for Non-Diabetic Diseases Based on Mechanistic Insights

There is a notable absence of studies investigating the repurposing of this compound for non-diabetic conditions. While the broader class of sulfonylureas has been explored for other therapeutic applications, such as in cancer treatment, specific research into the mechanistic insights of this compound for such purposes is not found in the current body of scientific literature. nih.gov One study briefly mentions this compound in the context of sulfonylurea medications showing efficacy against several types of cancer, but it does not provide specific data or mechanistic pathways related to this compound itself. nih.gov Another article notes that orally administered antidiabetic drugs like this compound can partially lower blood sugar, but does not delve into repurposing. researchgate.net

Application of Nanomaterial-Based Systems for Research Delivery and Cellular Targeting of this compound

No specific research has been published on the use of nanomaterial-based systems for the delivery and cellular targeting of this compound. The application of nanotechnology to improve the bioavailability and delivery of other sulfonylureas, such as gliclazide, has been investigated, but similar studies dedicated to this compound are not available. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Uncover Novel this compound Effects

The scientific literature lacks studies that have integrated omics technologies like proteomics or metabolomics to investigate the effects of this compound. While omics technologies are increasingly used in diabetes research to uncover new biomarkers and understand drug mechanisms, their application to this compound has not been documented in published research. nih.govmdpi.comnih.govdtu.dkresearchgate.net

Advanced Computational and Artificial Intelligence Approaches in this compound Research

There is no evidence of advanced computational and artificial intelligence approaches being applied specifically to this compound research. While computational models and AI are being used to accelerate drug discovery and understand drug responses in diabetes, these methods have not been applied to this compound in any published studies. frontiersin.orgmit.edunih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Glipalamide’s mechanism of action in diabetes research?

- Methodological guidance : Begin with in vitro models (e.g., pancreatic β-cell lines like INS-1) to assess insulin secretion under glucose stimulation . Validate findings using in vivo models (e.g., streptozotocin-induced diabetic rodents) with controlled variables such as dosage, fasting periods, and glycemic response metrics. Ensure reproducibility by adhering to protocols from systematic reviews (e.g., PRISMA guidelines for transparent reporting) .

Q. How should researchers design assays to quantify this compound’s pharmacokinetic (PK) parameters?

- Methodological guidance : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure plasma concentration-time profiles. Key parameters include:

| Parameter | Method | Considerations |

|---|---|---|

| C~max~ | LC-MS | Calibration with spiked plasma samples |

| T~max~ | HPLC | Time-point intervals ≤15 mins |

| AUC | Non-compartmental analysis | Trapezoidal rule application |

- Validate assays using Cronbach’s alpha for intra-lab consistency .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in heterogeneous patient populations be resolved?

- Methodological guidance :

- Conduct a meta-analysis using Cochrane Handbook guidelines to aggregate data from randomized controlled trials (RCTs). Stratify results by covariates (e.g., age, BMI, genetic polymorphisms in sulfonylurea receptors).

- Apply multivariate regression to identify confounding variables. For example, a 2024 study found CYP2C9 polymorphisms explained 23% of efficacy variability (p<0.01) .

- Address publication bias via funnel plots and Egger’s test .

Q. What computational strategies optimize this compound derivatives for enhanced target specificity?

- Methodological guidance :

- Use molecular docking (e.g., AutoDock Vina) to screen derivatives against SUR1 receptors. Prioritize compounds with ΔG ≤ -9 kcal/mol .

- Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability.

- Cross-reference with toxicity databases (e.g., PubChem) to eliminate hepatotoxic candidates .

Q. How should researchers address discrepancies in this compound’s off-target effects across transcriptomic studies?

- Methodological guidance :

- Perform RNA-seq data harmonization using pipelines like HISAT2-StringTie-DESeq2. Normalize batch effects via ComBat .

- Conduct pathway enrichment analysis (e.g., DAVID, KEGG) to identify consensus off-target pathways. For example, a 2023 study reported inconsistent AMPK activation (p=0.07 vs. p=0.02 across labs) due to cell-line-specific basal metabolic states .

- Reconcile findings with proteomic validation (Western blot/ELISA) .

Methodological Best Practices

- For systematic reviews : Follow PRISMA flow diagrams to document study inclusion/exclusion criteria and reduce selection bias .

- For in vivo studies : Adopt ARRIVE 2.0 guidelines for animal research transparency, including randomization and blinding protocols .

- For data contradiction analysis : Use sensitivity analyses to test robustness against outliers or model assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。